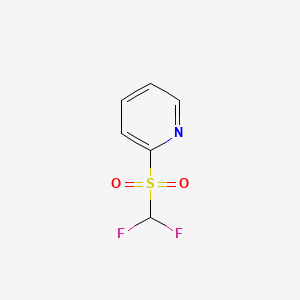
Hesperetin 3'-O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hesperetin 3’-O-β-D-Glucuronide is a metabolite of hesperetin, a flavanone glycoside predominantly found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and vasodilatory effects . It is formed in the body through the glucuronidation of hesperetin, which enhances its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-β-D-Glucuronide can be synthesized through the enzymatic glucuronidation of hesperetin. This process involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin . The reaction typically occurs under mild conditions, with a pH range of 6.0-7.5 and temperatures between 25-37°C .
Industrial Production Methods: Industrial production of Hesperetin 3’-O-β-D-Glucuronide involves the extraction of hesperetin from citrus fruits, followed by its enzymatic conversion to the glucuronide form. This process is optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hesperetin 3’-O-β-D-Glucuronide primarily undergoes metabolic reactions, including hydrolysis and conjugation. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucuronidase enzymes, typically at pH 5.0-6.0 and 37°C.
Reduction: Involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Yields hesperetin and glucuronic acid.
Oxidation: Produces oxidized derivatives of hesperetin.
Reduction: Results in reduced forms of hesperetin.
Scientific Research Applications
Hesperetin 3’-O-β-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and cancer.
Mechanism of Action
Hesperetin 3’-O-β-D-Glucuronide exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Acts as a partial agonist, modulating gene expression related to glucose and lipid metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and adhesion molecules.
Vasodilatory Effects: Enhances endothelium-dependent vasodilation by increasing nitric oxide production.
Comparison with Similar Compounds
Hesperetin-7-O-β-D-Glucuronide: Another glucuronide metabolite of hesperetin with similar biological activities.
Naringenin Glucuronides: Metabolites of naringenin, another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Hesperetin 3’-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability and interaction with molecular targets differently compared to other glucuronides .
Properties
CAS No. |
150985-66-3 |
|---|---|
Molecular Formula |
C22H22O12 |
Molecular Weight |
478.406 |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)




![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
